5-bromo-1,2,3-thiadiazole
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Overview
Description
5-Bromo-1,2,3-thiadiazole is a heterocyclic compound containing a five-membered ring composed of three carbon atoms, one nitrogen atom, one sulfur atom, and a bromine atom attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1,2,3-thiadiazole typically involves the bromination of 1,2,3-thiadiazole. One common method includes the reaction of 1,2,3-thiadiazole with bromine in the presence of an oxidant. The reaction conditions often involve mixing the reactants in a suitable solvent, such as ethanol, and maintaining the reaction at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous bromination processes where hydrobromic acid is re-oxidized to bromine, allowing for the efficient and cost-effective synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,2,3-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as morpholine or piperidine.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed direct arylation reactions, forming mono- and bis-aryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like morpholine and piperidine are used under conditions that facilitate the substitution of the bromine atom.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are employed under controlled temperature and pressure conditions to achieve the desired arylation.
Major Products Formed:
Nucleophilic Substitution: Products include substituted thiadiazoles with various functional groups.
Cross-Coupling Reactions: Products include arylated thiadiazoles with enhanced electronic properties.
Scientific Research Applications
5-Bromo-1,2,3-thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-1,2,3-thiadiazole involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
- 5-Bromo-2,1,3-benzothiadiazole
- 4,7-Dibromobenzo[c][1,2,5]thiadiazole
- Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole)
Comparison: 5-Bromo-1,2,3-thiadiazole is unique due to its specific electronic properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo nucleophilic substitution and cross-coupling reactions without significantly affecting its aromaticity . This makes it a valuable compound for the synthesis of materials with tailored electronic properties.
Properties
IUPAC Name |
5-bromothiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2S/c3-2-1-4-5-6-2/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEHIBCSNHQYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367991-31-8 |
Source
|
Record name | 5-bromo-1,2,3-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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